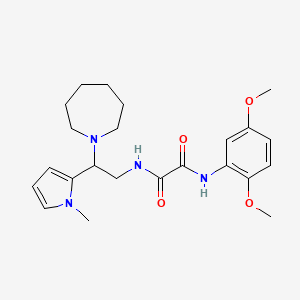

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex molecule featuring several functional groups and structural motifs, including azepan (a seven-membered saturated heterocycle), pyrrol (a five-membered aromatic heterocycle), and oxalamide (a functional group containing two amide groups attached to the same carbon atom, derived from oxalic acid). It belongs to a class of compounds that have been studied for various synthetic and medicinal chemistry applications.

Synthesis Analysis

The synthesis of related compounds often involves constructing the azepine ring through strategies such as 7-endo-trig cyclization of aryl radicals derived from gamma-methylene lactam or cyclodehydration of aldehydes. Methods like the Heck reaction and intramolecular acylation, which typically form six-membered nitrogenated rings, have also been explored (de la Fuente & Domínguez, 2007).

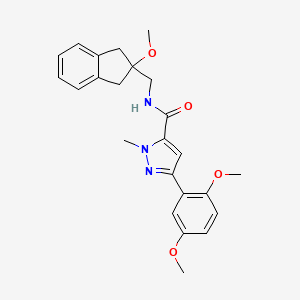

Molecular Structure Analysis

The molecular structure is characterized by hydrogen-bonded supramolecular networks, as demonstrated in closely related compounds. For instance, N,N'-bis(4-pyridylmethyl)oxalamide forms extended networks through intermolecular N-H...N and C-H...O hydrogen bonds (Lee, 2010).

Chemical Reactions and Properties

Compounds within this family can undergo various chemical reactions, including novel acid-catalyzed rearrangements of substituted oxiranes to synthesize di- and mono-oxalamides, showcasing the chemical versatility and reactivity of the oxalamide moiety (Mamedov et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the compound's behavior in different environments. For example, compounds with similar structures have been studied for their crystalline forms and hydrogen-bonding patterns, which significantly influence their physical properties (Balderson et al., 2007).

Applications De Recherche Scientifique

Pharmacological Activity Studies

Research on related compounds to N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide has explored their pharmacological activities. For instance, Cignarella et al. (1979) investigated N1-(2'-pyridyl)-N4-(3,4-dimethoxyphenyl-ethyl)-2-methylpiperazine, finding it less active as an adrenolytic and vasodilator compared to its isomer (Cignarella, Loriga, & Paglietti, 1979). Similarly, a study by Mai et al. (2004) on 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides showed the effect of pyrrole-C2 and/or -C4 substitutions on biological activity (Mai et al., 2004).

Chemical Synthesis and Structural Analysis

Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the utility of these compounds in the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016). Additionally, Chen et al. (2023) explored the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as an effective ligand for copper-catalyzed coupling reactions (Chen et al., 2023).

Potential as Chemosensors and Ligands

The compound's structural components, like the pyrrole and azepine rings, are of interest in developing chemosensors and ligands. Aysha et al. (2021) synthesized a new colorimetric chemosensor using pyrrolinone ester and azo-pyrazole moieties, demonstrating the compound's utility in detecting metal cations (Aysha et al., 2021).

Applications in Catalysis and Material Science

Compounds with similar structural elements have been used in catalysis and material science. Kermagoret and Braunstein (2008) explored nickel complexes with ligands containing pyridine and phosphine, showing their application in ethylene oligomerization (Kermagoret & Braunstein, 2008).

Propriétés

IUPAC Name |

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(2,5-dimethoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O4/c1-26-12-8-9-19(26)20(27-13-6-4-5-7-14-27)16-24-22(28)23(29)25-18-15-17(30-2)10-11-21(18)31-3/h8-12,15,20H,4-7,13-14,16H2,1-3H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCKKWDGYJXISB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2492597.png)

![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2492598.png)

![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2492601.png)

![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2492603.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2492605.png)